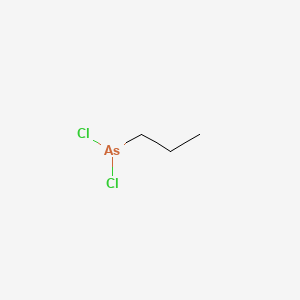
Arsine, dichloropropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, dichloropropyl- is an organoarsenic compound with the chemical formula C₃H₇AsCl₂. It is a derivative of arsine, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a propyl group. This compound is known for its toxicity and potential use in chemical warfare.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arsine, dichloropropyl- can be synthesized through the reaction of propylmagnesium chloride with arsenic trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction is as follows:
AsCl3+C3H7MgCl→C3H7AsCl2+MgCl2
Industrial Production Methods
Industrial production of arsine, dichloropropyl- involves the use of high-purity arsenic trichloride and propylmagnesium chloride. The reaction is carried out in a controlled environment to ensure the purity of the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, dichloropropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: Chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide (As₂O₃) and other arsenic oxides.
Reduction: Arsine (AsH₃) and its derivatives.
Substitution: Various organoarsenic compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Arsine, dichloropropyl- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for potential use in chemotherapy due to its cytotoxic properties.
Industry: Utilized in the semiconductor industry for the doping of silicon wafers.
Wirkmechanismus
The mechanism of action of arsine, dichloropropyl- involves its interaction with cellular components, leading to metabolic inhibition and oxidative stress. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with similar toxic properties.
Arsenic trichloride (AsCl₃): A precursor used in the synthesis of arsine, dichloropropyl-.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with different substituents.
Uniqueness
Arsine, dichloropropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and toxicological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
926-53-4 |
|---|---|
Molekularformel |
C3H7AsCl2 |
Molekulargewicht |
188.91 g/mol |
IUPAC-Name |
dichloro(propyl)arsane |
InChI |
InChI=1S/C3H7AsCl2/c1-2-3-4(5)6/h2-3H2,1H3 |
InChI-Schlüssel |
FPQFKZZFKYTPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[As](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


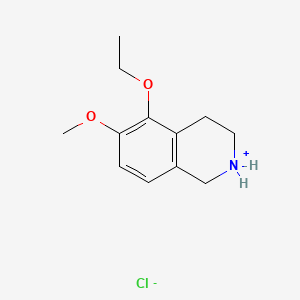
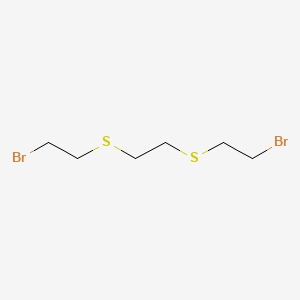
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
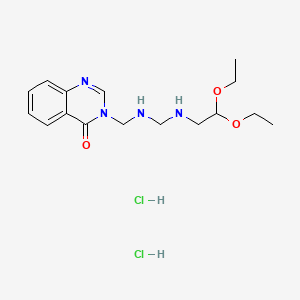
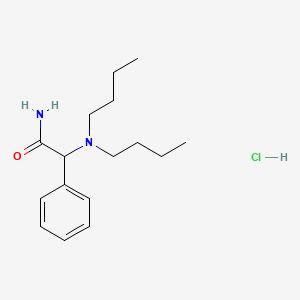
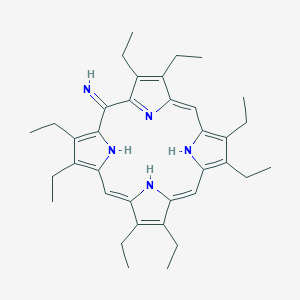
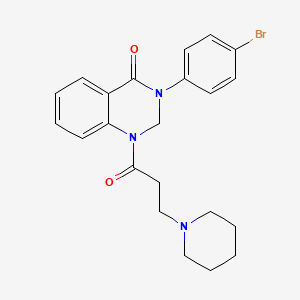
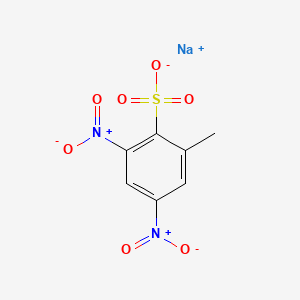
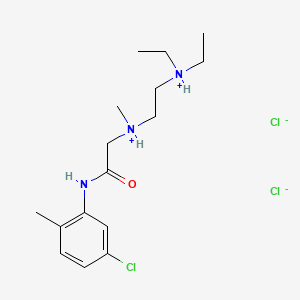
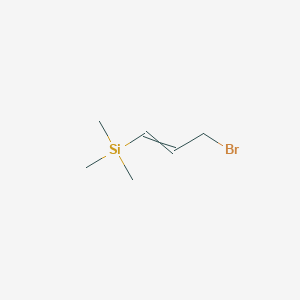
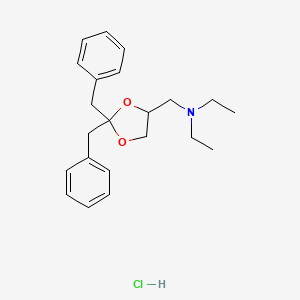
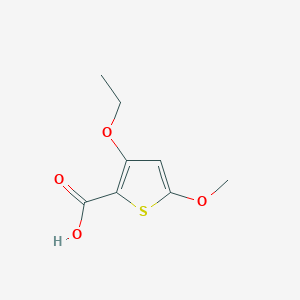
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
